![molecular formula C14H19NO3 B3154300 Methyl (2S,4S)-4-(4-ethylphenoxy)-2-pyrrolidinecarboxylate CAS No. 774221-35-1](/img/structure/B3154300.png)
Methyl (2S,4S)-4-(4-ethylphenoxy)-2-pyrrolidinecarboxylate
Overview
Description
Methyl (2S,4S)-4-(4-ethylphenoxy)-2-pyrrolidinecarboxylate, also known as MEP, is a synthetic compound used for a variety of applications in the scientific research field. It has been used in a variety of experiments ranging from biochemical assays to studies of physiological effects. MEP is a valuable tool for researchers due to its unique properties and the potential for a wide range of applications.
Scientific Research Applications
Methyl (2S,4S)-4-(4-ethylphenoxy)-2-pyrrolidinecarboxylate has been used in a variety of scientific research applications. It has been used in biochemical assays to study enzyme activity, protein binding, and receptor interactions. It has also been used in studies of the physiological effects of drugs, as well as the effects of various environmental factors on organisms. Additionally, Methyl (2S,4S)-4-(4-ethylphenoxy)-2-pyrrolidinecarboxylate has been used in studies of the structure and function of proteins and other macromolecules.
Mechanism of Action
Methyl (2S,4S)-4-(4-ethylphenoxy)-2-pyrrolidinecarboxylate acts as an agonist of the muscarinic acetylcholine receptor (mAChR). It binds to the mAChR and activates it, resulting in the release of neurotransmitters such as acetylcholine, serotonin, and dopamine. The activation of the mAChR can lead to a variety of physiological effects, such as increased heart rate, increased respiration, and increased alertness.
Biochemical and Physiological Effects
Methyl (2S,4S)-4-(4-ethylphenoxy)-2-pyrrolidinecarboxylate has been shown to have a variety of biochemical and physiological effects. In studies of the muscarinic acetylcholine receptor, it has been shown to increase the release of neurotransmitters such as acetylcholine, serotonin, and dopamine. Additionally, Methyl (2S,4S)-4-(4-ethylphenoxy)-2-pyrrolidinecarboxylate has been shown to increase heart rate, respiration rate, and alertness. It has also been shown to increase the production of certain hormones, such as adrenaline and cortisol.
Advantages and Limitations for Lab Experiments
Methyl (2S,4S)-4-(4-ethylphenoxy)-2-pyrrolidinecarboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. Additionally, it has a wide range of applications in a variety of scientific research fields. However, Methyl (2S,4S)-4-(4-ethylphenoxy)-2-pyrrolidinecarboxylate has some limitations. It is expensive, and it requires special equipment and conditions for synthesis. Additionally, it has a short shelf life and must be stored in an inert atmosphere.
Future Directions
Methyl (2S,4S)-4-(4-ethylphenoxy)-2-pyrrolidinecarboxylate has a wide range of potential applications in scientific research. It could be used to study the effects of drugs on the muscarinic acetylcholine receptor, as well as the effects of environmental factors on organisms. Additionally, Methyl (2S,4S)-4-(4-ethylphenoxy)-2-pyrrolidinecarboxylate could be used to study the structure and function of proteins and other macromolecules. It could also be used to study the effects of various compounds on the brain, as well as the effects of various hormones on the body. Additionally, Methyl (2S,4S)-4-(4-ethylphenoxy)-2-pyrrolidinecarboxylate could be used to study the effects of drugs on the immune system and the effects of various compounds on the cardiovascular system. Finally, Methyl (2S,4S)-4-(4-ethylphenoxy)-2-pyrrolidinecarboxylate could be used to study the effects of various compounds on the development of cancer cells.
properties
IUPAC Name |
methyl (2S,4S)-4-(4-ethylphenoxy)pyrrolidine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-3-10-4-6-11(7-5-10)18-12-8-13(15-9-12)14(16)17-2/h4-7,12-13,15H,3,8-9H2,1-2H3/t12-,13-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPSYXGUJACEMU-STQMWFEESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2CC(NC2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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